N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining a 1-benzofuran core, a 1,3,4-oxadiazole ring, and a 1-methyl-1H-pyrazole group linked via a carboxamide bond. The pyrazole group introduces conformational rigidity, which may influence target binding specificity. Such multi-heterocyclic architectures are commonly explored in medicinal chemistry for antimicrobial, anticancer, and anti-inflammatory applications .
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O3/c1-20-7-6-10(19-20)13(21)16-15-18-17-14(23-15)12-8-9-4-2-3-5-11(9)22-12/h2-8H,1H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTDANSGSLQRPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. Benzofuran derivatives, which are part of the compound’s structure, have been found to exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.
Mode of Action
Benzofuran derivatives are known to interact with various cellular targets, leading to changes in cellular function. The oxadiazole moiety in the compound could potentially interact with biological targets, leading to changes in cellular function.
Biochemical Pathways
The specific biochemical pathways affected by the compound are currently unknown. Benzofuran derivatives have been found to influence a variety of biochemical pathways, leading to their diverse biological activities.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. The pharmacokinetic behavior of most drugs can be summarized by key parameters such as volume of distribution, half-life, and clearance. These parameters would impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the biological activities associated with benzofuran derivatives, the compound could potentially have effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.
Biological Activity
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
- CAS Number : 922098-07-5
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole and oxadiazole moieties. For instance, a series of pyrazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, including human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549). The results indicated that these compounds exhibited significant antiproliferative activity, with some derivatives showing IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HCT-116 | 5.2 |
| 2 | MCF-7 | 4.8 |
| 3 | HepG2 | 6.0 |
| 4 | A549 | 3.9 |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated using carrageenan-induced edema models in rats. The compound demonstrated a significant reduction in paw edema, comparable to standard anti-inflammatory drugs such as ibuprofen and dexamethasone .
| Treatment | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Ibuprofen (10 mg) | 75 |
| Compound (10 mg) | 70 |
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against several bacterial strains, including E. coli, Staphylococcus aureus, and Bacillus subtilis. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 20 to 40 µg/mL .
Case Studies
A case study involving the synthesis of a series of pyrazole derivatives showed that modifications in the benzofuran structure significantly enhanced biological activity. For example, derivatives with electron-withdrawing groups demonstrated improved efficacy against cancer cell lines compared to their electron-donating counterparts .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide has shown promising results against various bacterial strains. A study demonstrated that derivatives of oxadiazole compounds could inhibit the growth of Gram-positive and Gram-negative bacteria effectively .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Oxadiazole derivatives have been reported to induce apoptosis in cancer cells. A specific study highlighted that the incorporation of benzofuran and oxadiazole structures enhances the cytotoxic activity against cancer cell lines, suggesting that this compound may serve as a lead compound for further development in cancer therapeutics .
Material Science
Organic Electronics
The unique electronic properties of benzofuran and oxadiazole derivatives make them suitable candidates for organic electronic applications. Studies have shown that incorporating these compounds into organic light-emitting diodes (OLEDs) can improve device performance due to their favorable charge transport characteristics. The compound's ability to act as an electron transport layer has been particularly noted in recent research .
Photovoltaic Applications
In the field of photovoltaics, this compound has been explored as a potential material for organic solar cells. Its high thermal stability and suitable energy levels make it an attractive candidate for enhancing the efficiency of solar energy conversion systems .
Biochemical Research
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes linked to various diseases. For example, studies focusing on enzyme inhibitors related to cancer and inflammation have shown that compounds with similar structures can effectively modulate enzyme activity, suggesting that this compound may exhibit similar properties .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous derivatives reported in recent literature, focusing on structural features, synthetic accessibility, and biological relevance.
LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)
- Structure : LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) share the 1,3,4-oxadiazole core but lack the benzofuran and pyrazole groups.
- Activity : Both exhibit antifungal properties against Candida spp., with LMM11 showing superior potency (MIC = 2 µg/mL vs. 8 µg/mL for LMM5). This highlights the role of the furan substituent in enhancing antifungal activity compared to methoxyphenyl groups .
- Synthesis : Commercially sourced, suggesting synthetic complexity. By contrast, the target compound’s benzofuran-pyrazole hybrid may require multi-step synthesis but offers greater structural diversity for optimization .
5-Amino-1-[(5-Phenyl-1,3,4-Oxadiazol-2-yl)Thio]Acetyl]-3-Methyl-1H-Pyrazole-4-Carbonitrile (8a)
- Structure: Incorporates a phenyl-substituted oxadiazole and a pyrazole with a thioacetyl linker.
- Synthesis : Moderate yield (53.84%) via nucleophilic substitution, contrasting with the target compound’s likely carboxamide coupling strategy.
- Activity : Demonstrated antimicrobial activity (unpublished data), though less potent than fluconazole in antifungal assays .
N-(1,3-Benzothiazol-2-yl)-3-(5-Methylthiophen-2-yl)-1H-Pyrazole-5-Carboxamide
- Structure: Replaces benzofuran with a benzothiazole and substitutes oxadiazole with a thiophene.
- Activity: No explicit data provided, but benzothiazole derivatives are known for kinase inhibition and anticancer applications. The target compound’s benzofuran may offer superior metabolic stability due to reduced susceptibility to oxidative degradation .
Data Table: Structural and Functional Comparison
Key Research Findings
Substituent Impact : The benzofuran group in the target compound may confer enhanced π-stacking and metabolic stability compared to phenyl (LMM5) or furan (LMM11) analogs .
Activity Trade-offs: While LMM11’s furan substituent improves antifungal activity, the target compound’s pyrazole-carboxamide linkage could enable selective targeting of non-fungal enzymes (e.g., cyclooxygenase or kinases) .
Synthetic Challenges : The hybrid architecture of the target compound likely necessitates advanced coupling strategies (e.g., HATU-mediated amidation), contrasting with simpler oxadiazole derivatives like LMM5/LMM11 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
